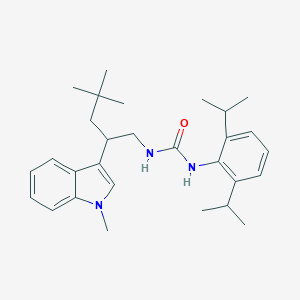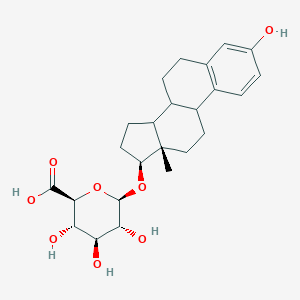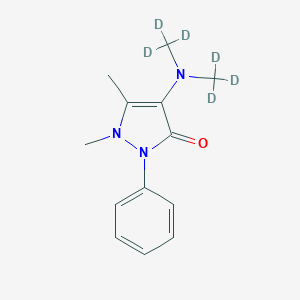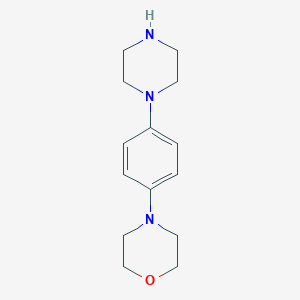
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea, also known as BAY 43-9006, is a synthetic molecule that has shown promising results in scientific research applications.
Mecanismo De Acción
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 acts by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 disrupts the signaling pathways that promote cancer cell proliferation and angiogenesis. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth in various animal models of cancer. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 in lab experiments is its specificity for several kinases. This allows researchers to study the effects of inhibiting these kinases on cancer cell proliferation and angiogenesis. However, one of the limitations of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 is its potential toxicity. Studies have shown that N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 can cause liver damage in some patients.
Direcciones Futuras
For N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 include the development of analogs, combination therapy, and the treatment of other diseases.
Métodos De Síntesis
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 can be synthesized through a multistep process involving the reaction of 2,6-diisopropylaniline with 4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentan-3-one. The resulting product is then treated with urea to yield N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis. This makes N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 a potential candidate for cancer therapy.
Propiedades
Número CAS |
145131-40-4 |
|---|---|
Nombre del producto |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea |
Fórmula molecular |
C29H41N3O |
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C29H41N3O/c1-19(2)22-13-11-14-23(20(3)4)27(22)31-28(33)30-17-21(16-29(5,6)7)25-18-32(8)26-15-10-9-12-24(25)26/h9-15,18-21H,16-17H2,1-8H3,(H2,30,31,33) |
Clave InChI |
DSWRKCFPVLIQET-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
Sinónimos |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-(2,6-dipropan-2-ylphen yl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)





![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)



